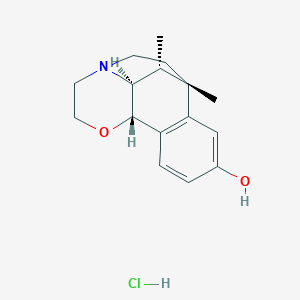
Hmeeb
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan is a complex organic compound with the molecular formula C16H22ClNO2 and a molecular weight of 295.8 g/mol. This compound is known for its unique structure, which includes an epoxyethano bridge and multiple functional groups that contribute to its diverse chemical properties.
Méthodes De Préparation
The synthesis of 2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves several steps, typically starting with the formation of the benzomorphan core. This core is then modified through various chemical reactions to introduce the hydroxy, dimethyl, and epoxyethano groups. The specific reaction conditions and reagents used can vary, but common methods include:
Formation of the Benzomorphan Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The hydroxy and dimethyl groups are typically introduced through substitution reactions, while the epoxyethano bridge is formed through an epoxidation reaction.
Analyse Des Réactions Chimiques
2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the epoxyethano bridge into a diol or other reduced forms.
Substitution: The hydroxy and dimethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has several applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity of epoxyethano and benzomorphan structures.
Biology: Researchers investigate its potential biological activities, including interactions with enzymes and receptors.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of other complex organic compounds or as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxyethano bridge and hydroxy group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan can be compared to other benzomorphan derivatives, such as:
5,9-Dimethyl-6,7-benzomorphan: Lacks the epoxyethano bridge and hydroxy group, resulting in different chemical and biological properties.
2’-Hydroxy-5,9-dimethyl-6,7-benzomorphan: Similar structure but without the epoxyethano bridge, leading to variations in reactivity and applications.
8,2-Epoxyethano-6,7-benzomorphan: Contains the epoxyethano bridge but lacks the hydroxy and dimethyl groups, affecting its overall properties.
Propriétés
Numéro CAS |
117016-26-9 |
|---|---|
Formule moléculaire |
C16H22ClNO2 |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
(1S,8S,15S,16R)-8,16-dimethyl-14-oxa-11-azatetracyclo[6.6.2.02,7.011,15]hexadeca-2(7),3,5-trien-5-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-10-14-15-12-4-3-11(18)9-13(12)16(10,2)5-6-17(14)7-8-19-15;/h3-4,9-10,14-15,18H,5-8H2,1-2H3;1H/t10-,14-,15-,16-;/m0./s1 |
Clé InChI |
UUNACMSSHSJBCE-RCGOWTHUSA-N |
SMILES |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
SMILES isomérique |
C[C@H]1[C@H]2[C@@H]3C4=C([C@]1(CCN2CCO3)C)C=C(C=C4)O.Cl |
SMILES canonique |
CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |
Key on ui other cas no. |
117016-26-9 |
Synonymes |
2'-hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan HMEEB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















